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molecular formula C7H5Cl2NO B7790302 alpha,4-Dichlorobenzaldoxime

alpha,4-Dichlorobenzaldoxime

Cat. No. B7790302
M. Wt: 190.02 g/mol
InChI Key: JPBNMRDGFBFKLT-UHFFFAOYSA-N
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Patent
US04018645

Procedure details

31 g (0.2 mol) of 4-chlorobenzaldoxime was suspended in 200 g of chloroform and chlorine gas was bubbled through the suspension while maintaining the reaction mixture at a temperature of from 5° to 10° C. 3-Chlorobenzaldoxime went into solution while showing a green color upon reaction with chlorine to give a reaction mixture having a deep green color. The reaction mixture turned pale yellowish-brown upon standing; chloroform was then removed from the reaction mixture by distillation under reduced pressure to give 36 g of pale yellowish-brown crystals having a melting point of 75°-80° C. Yield, about 95%.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.C(Cl)(Cl)[Cl:12]>>[Cl:12][C:6](=[N:7][OH:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=CC=C(C=NO)C=C1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chlorine gas was bubbled through the suspension
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at a temperature of from 5° to 10° C
CUSTOM
Type
CUSTOM
Details
upon reaction with chlorine
CUSTOM
Type
CUSTOM
Details
to give a reaction mixture
CUSTOM
Type
CUSTOM
Details
chloroform was then removed from the reaction mixture by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=C(C=C1)Cl)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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